(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate
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Overview
Description
(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate is a chemical compound with the molecular formula C₁₁H₉ClN₂O₂S and a molecular weight of 268.72 g/mol . This compound is known for its unique structure, which includes a thiazole ring substituted with a chloro group and a phenylcarbamate moiety. It is primarily used in research and industrial applications due to its diverse chemical properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities . The exact pathways affected by this compound and their downstream effects would require further study.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate typically involves the reaction of 2-chloro-5-chloromethylthiazole with phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Major Products
The major products formed from these reactions include various substituted thiazoles, amines, and phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(2-chloro-1,3-thiazol-5-yl)methyl N-methylcarbamate: Similar structure but with a methyl group instead of a phenyl group.
(2-chloro-1,3-thiazol-5-yl)methyl N-ethylcarbamate: Contains an ethyl group instead of a phenyl group.
Uniqueness
(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate is unique due to its specific combination of a thiazole ring with a phenylcarbamate moiety, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-10-13-6-9(17-10)7-16-11(15)14-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLYTHUNCAFZCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324648 |
Source
|
Record name | (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817549 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
341967-58-6 |
Source
|
Record name | (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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